molecular formula C16H29N3O2 B10840310 1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea

1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea

Cat. No.: B10840310
M. Wt: 295.42 g/mol
InChI Key: VEXSVFHEOLIFHA-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cycloheptyl group attached to a urea moiety, which is further connected to a propionylpiperidinyl group. Its complex structure allows it to interact with various biological systems, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a propionyl group, followed by the introduction of the cycloheptyl group. The final step involves the formation of the urea linkage. Common reagents used in these reactions include propionyl chloride, cycloheptylamine, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in metabolic pathways or interact with receptors in the nervous system, influencing neurotransmission.

Comparison with Similar Compounds

1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.

Properties

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

1-cycloheptyl-3-(1-propanoylpiperidin-4-yl)urea

InChI

InChI=1S/C16H29N3O2/c1-2-15(20)19-11-9-14(10-12-19)18-16(21)17-13-7-5-3-4-6-8-13/h13-14H,2-12H2,1H3,(H2,17,18,21)

InChI Key

VEXSVFHEOLIFHA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)NC2CCCCCC2

Origin of Product

United States

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